molecular formula C9H15N3O B572850 N2-(3-methoxypropyl)pyridine-2,4-diamine CAS No. 1250753-89-9

N2-(3-methoxypropyl)pyridine-2,4-diamine

Cat. No.: B572850
CAS No.: 1250753-89-9
M. Wt: 181.239
InChI Key: OZXPSBMFOWEBGE-UHFFFAOYSA-N
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Description

N2-(3-methoxypropyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 4, and a 3-methoxypropyl group attached to one of the amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxypropyl)pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N2-(3-methoxypropyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any oxidized forms back to the original amine.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Reduced forms of any oxidized derivatives

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

N2-(3-methoxypropyl)pyridine-2,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N2-(3-methoxypropyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation and function. Detailed studies on the exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyridine: Lacks the 3-methoxypropyl group, making it less hydrophobic and potentially less bioavailable.

    N2-(2-methoxyethyl)pyridine-2,4-diamine: Similar structure but with a shorter alkyl chain, which may affect its reactivity and biological activity.

    N2-(3-ethoxypropyl)pyridine-2,4-diamine: Contains an ethoxy group instead of a methoxy group, which can influence its chemical properties and interactions.

Uniqueness

N2-(3-methoxypropyl)pyridine-2,4-diamine is unique due to the presence of the 3-methoxypropyl group, which imparts specific chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-N-(3-methoxypropyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-13-6-2-4-11-9-7-8(10)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXPSBMFOWEBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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